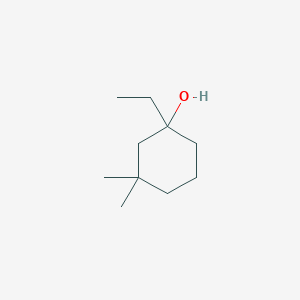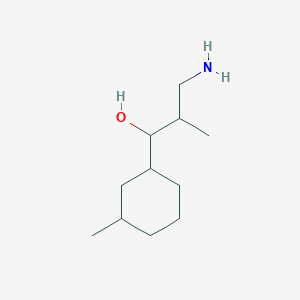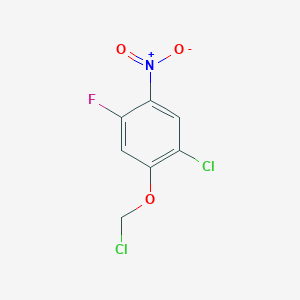
2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
化学反応の分析
Types of Reactions
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
類似化合物との比較
Similar Compounds
- 2-Methanesulfonyl-N,4,4-dimethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-diethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-dipropylcyclohexan-1-amine
Uniqueness
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high purity and versatility make it particularly valuable for research and industrial applications .
特性
分子式 |
C10H21NO2S |
|---|---|
分子量 |
219.35 g/mol |
IUPAC名 |
N,4,4-trimethyl-2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)6-5-8(11-3)9(7-10)14(4,12)13/h8-9,11H,5-7H2,1-4H3 |
InChIキー |
ULLJHQFPRJPWFZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C(C1)S(=O)(=O)C)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




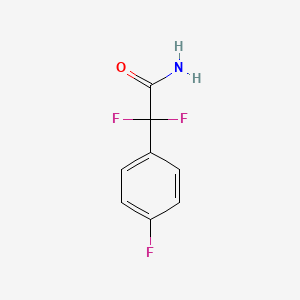
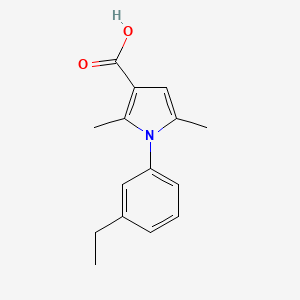
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
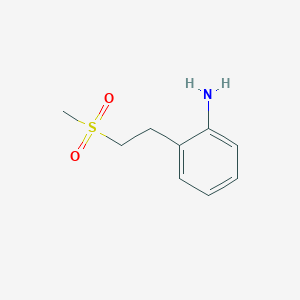
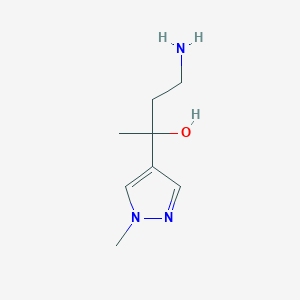
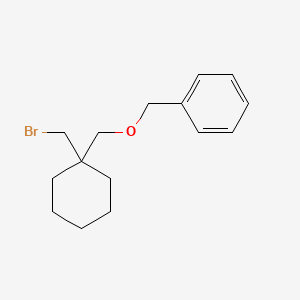
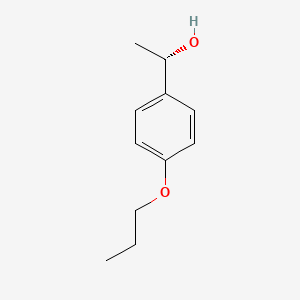
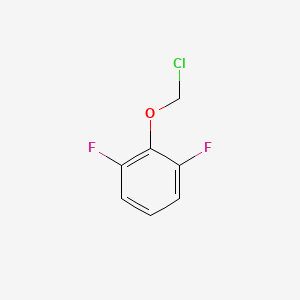
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
